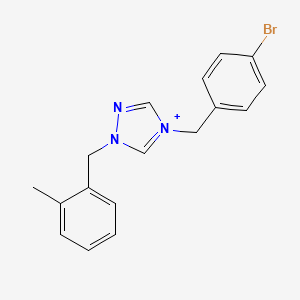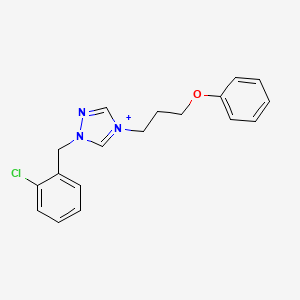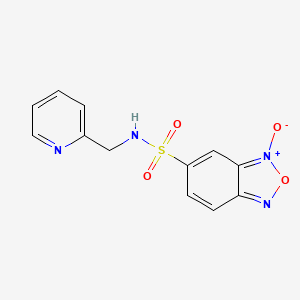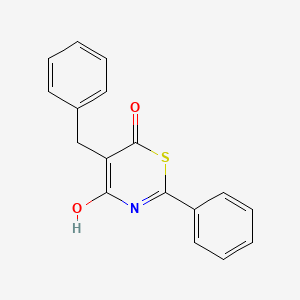
5-Benzyl-6-hydroxy-2-phenyl-1,3-thiazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one is a heterocyclic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a thiazine ring fused with benzyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine derivative.
Industrial Production Methods
While specific industrial production methods for 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and cytotoxic effects . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for the survival and proliferation of microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2-(2-phenylethynyl)-5-(phenylmethyl)-6H-1,3-oxazin-6-one
- 5-Phenyl-1-benzofuran-2-yl derivatives
- 1,2-Dihydro-5-[4-(1H-imidazo-l-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile
Uniqueness
5-Benzyl-4-hydroxy-2-phenyl-6H-1,3-thiazin-6-one stands out due to its unique thiazine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H13NO2S |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
5-benzyl-4-hydroxy-2-phenyl-1,3-thiazin-6-one |
InChI |
InChI=1S/C17H13NO2S/c19-15-14(11-12-7-3-1-4-8-12)17(20)21-16(18-15)13-9-5-2-6-10-13/h1-10,19H,11H2 |
Clé InChI |
IWYGYRCDJNWGJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(N=C(SC2=O)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



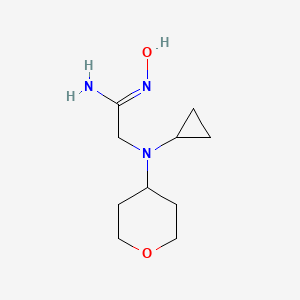
![6,7-dimethoxy-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B13367806.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13367815.png)
![6-(2,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367825.png)
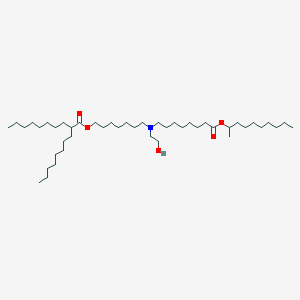
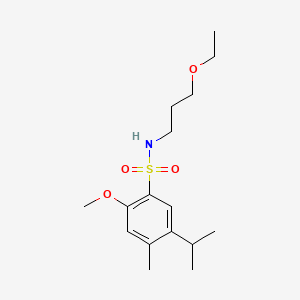

![7'-Amino-1-benzyl-5',8'-dihydrospiro(piperidine-4,5'-[1,2,4]triazolo[4,3-a]pyrimidine)-6'-carbonitrile](/img/structure/B13367854.png)
